(2R)-2,3-dibromopropanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

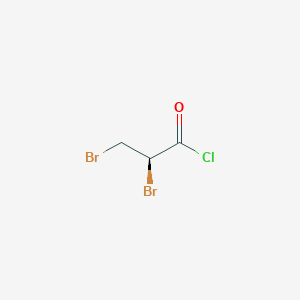

(2R)-2,3-dibromopropanoyl chloride is an organic compound with the molecular formula C3H3Br2ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and ability to introduce bromine atoms into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2,3-dibromopropanoyl chloride can be synthesized through the bromination of propanoyl chloride. The reaction typically involves the addition of bromine (Br2) to propanoyl chloride in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the (2R)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution, where the chloride ion is replaced by various nucleophiles.

Common Reagents and Products:

Mechanism:

-

The electrophilic carbonyl carbon is attacked by the nucleophile (e.g., hydroxide or amine).

-

Chloride ion departs as a leaving group, forming a tetrahedral intermediate that collapses to the substitution product.

Elimination Reactions

Under basic conditions, β-elimination occurs, producing α,β-unsaturated acyl chlorides.

Key Data:

| Base | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Strong bases (e.g., KOtBu) | Reflux, 65–90°C | (2R)-2-bromoacryloyl chloride | Requires catalytic Fe(III) for efficiency |

Mechanism:

-

Base abstracts a β-hydrogen adjacent to one bromine atom.

-

Concurrent elimination of HBr forms a double bond, yielding an α,β-unsaturated acyl chloride.

Industrial-Scale Reaction Conditions

Industrial synthesis and derivative production prioritize high yield and purity:

| Process | Catalyst/Additive | Temperature | Yield | Purity | References |

|---|---|---|---|---|---|

| Bromination of acrylic acid | Fe(III) chloride | 64–66°C | 98% | 98–99% | |

| Thionyl chloride treatment | None | 65°C | 95% | 94–96% |

Notes:

-

Iron catalysts (e.g., FeCl₃) enhance bromination efficiency .

-

Excess thionyl chloride ensures complete conversion to the acyl chloride .

Quantitative Analysis Method

Reaction with sulfanilic acid enables precise content determination:

-

Excess sulfanilic acid reacts with the acyl chloride.

-

Unreacted sulfanilic acid is titrated with NaNO₂ to calculate remaining reagent .

-

Formula:

Content (%)=G2⋅C(G1⋅A−N⋅V⋅B)×100

Pharmaceutical Intermediate Use

-

Derivatives like amides and esters serve as intermediates in drug synthesis.

-

Stereochemistry at C2 (R-configuration) may influence biological activity, though specific studies are not detailed in the sources.

Scientific Research Applications

Synthesis of Reactive Dyes

One of the primary applications of (2R)-2,3-dibromopropanoyl chloride is in the synthesis of reactive dyes. These dyes are characterized by their ability to form covalent bonds with substrates, leading to improved wash and light fastness. The compound serves as a key intermediate in the preparation of various dye structures, which can be tailored for specific textile applications.

- Process Overview : The synthesis involves a reaction where this compound reacts with aromatic amines or phenols under controlled conditions to yield reactive dye molecules with enhanced properties .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been utilized in the synthesis of bioactive compounds. Its reactivity allows it to participate in various coupling reactions that are essential for drug development.

- Case Study : A notable example includes its use in synthesizing derivatives that act as inhibitors for specific enzymes involved in disease pathways. For instance, it has been involved in the preparation of compounds targeting dihydrofolate reductase (DHFR), which is crucial in cancer and autoimmune disease treatments .

Material Science and Polymer Chemistry

The compound is also employed in material science, particularly in the formulation of polymers and coatings. Its reactivity allows it to act as a cross-linking agent or a modifier in polymer matrices.

- Applications :

Chemical Research and Development

In research settings, this compound is often used as a reagent in synthetic organic chemistry. Its ability to introduce bromine functionalities into organic molecules makes it valuable for creating complex molecular architectures.

- Research Findings : Studies have demonstrated its effectiveness in synthesizing various brominated compounds that exhibit interesting biological activities or physical properties .

Environmental Considerations

Although this compound has numerous applications, it is essential to consider its environmental impact. As with many halogenated compounds, there are concerns regarding toxicity and persistence in the environment.

Mechanism of Action

The mechanism of action of (2R)-2,3-dibromopropanoyl chloride involves its reactivity with nucleophiles. The bromine atoms in the molecule are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce bromine atoms into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

(2S)-2,3-dibromopropanoyl chloride: The enantiomer of (2R)-2,3-dibromopropanoyl chloride, with similar chemical properties but different biological activity due to its chirality.

2,3-dibromopropanoic acid: A related compound with a carboxylic acid functional group instead of a chloride.

2,3-dibromopropanol: A related compound with hydroxyl groups instead of a chloride.

Uniqueness

This compound is unique due to its chiral nature and the presence of two bromine atoms, which confer high reactivity and specificity in chemical reactions. Its ability to act as a versatile intermediate in organic synthesis makes it valuable in various fields of research and industry.

Properties

IUPAC Name |

(2R)-2,3-dibromopropanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2/t2-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKWYDXHMQQDQJ-REOHCLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)Cl)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.